An In-depth Technical Guide to N-Ethyl-4-hydroxypiperidine (CAS 3518-83-0)
An In-depth Technical Guide to N-Ethyl-4-hydroxypiperidine (CAS 3518-83-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-Ethyl-4-hydroxypiperidine, a key intermediate in organic and medicinal chemistry.
Core Properties
N-Ethyl-4-hydroxypiperidine, also known as 1-ethylpiperidin-4-ol, is a heterocyclic organic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position.[1] Its bifunctional nature makes it a versatile building block in the synthesis of a wide range of biologically active molecules.[2]
Physicochemical Properties
The physical and chemical properties of N-Ethyl-4-hydroxypiperidine are summarized in the table below. The data presented is a consolidation from various sources, reflecting the range of reported values.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][3][4] |
| Molecular Weight | 129.20 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 209.3 °C at 760 mmHg114-116 °C at 20-21 Torr108-109 °C at 20-21 Torr | [5][1] |
| Melting Point | ~23-26 °C | [1] |
| Density | 0.978 g/cm³0.9529 g/cm³ at 25 °C | [1] |
| Solubility | Soluble in water (368 g/L at 25 °C) and organic solvents like alcohols and ethers. | [1][6] |
| Flash Point | 95.6 °C | [1][5] |
| pKa (Predicted) | 14.88 ± 0.20 | [6] |
| Refractive Index | 1.480 | [1][5] |
| LogP | 0.40090 | [5] |
Safety and Handling
N-Ethyl-4-hydroxypiperidine is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[1] Work should be conducted in a well-ventilated area.
Hazard Statements:
-
H315: Causes skin irritation.[6]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.[6]
Synthesis of N-Ethyl-4-hydroxypiperidine
A common synthetic route to N-Ethyl-4-hydroxypiperidine involves a two-step process starting from 4-hydroxypiperidine.[1]
Caption: Synthetic pathway for N-Ethyl-4-hydroxypiperidine.
Experimental Protocol: Synthesis
Step 1: N-Alkylation of 4-Hydroxypiperidine to N-Ethyl-4-piperidone [1]
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.
-
Add ethyl bromide dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure to obtain crude N-Ethyl-4-piperidone.
Step 2: Reduction of N-Ethyl-4-piperidone to N-Ethyl-4-hydroxypiperidine [1]
-
Dissolve the crude N-Ethyl-4-piperidone in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Ethyl-4-hydroxypiperidine.
-
The product can be further purified by vacuum distillation.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
While specific peak assignments were not available in the searched literature, typical chemical shifts for similar piperidine structures can be predicted. The ¹H NMR spectrum is expected to show signals for the ethyl group protons (a quartet and a triplet), protons on the piperidine ring, and the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbons of the piperidine ring. Some sources indicate the availability of ¹H NMR (400 MHz in CDCl₃) and ¹³C NMR (in CDCl₃) data.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of N-Ethyl-4-hydroxypiperidine is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl and piperidine groups are expected in the 2800-3000 cm⁻¹ region. The C-N stretching vibration typically appears in the 1000-1200 cm⁻¹ range. The NIST WebBook provides a gas-phase IR spectrum.[3][7]
Mass Spectrometry
The electron ionization (EI) mass spectrum of N-Ethyl-4-hydroxypiperidine would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of the ethyl group, the hydroxyl group, or cleavage of the piperidine ring. The NIST WebBook provides the mass spectrum.[7][8]
Applications in Drug Development and Research
N-Ethyl-4-hydroxypiperidine is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The piperidine moiety is a common scaffold in many centrally acting drugs.
Caption: Role of N-Ethyl-4-hydroxypiperidine in drug development.
Its applications include:
-
Anti-Parkinson's Disease Drugs: It is used as an intermediate in the synthesis of dopamine agonists.[1]
-
Antipsychotics: The piperidine ring is a core structure in many antipsychotic medications.[2]
-
Analgesics: Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties.[9]
-
Corrosion Inhibitors and Catalysts: Beyond pharmaceuticals, it also finds use in material science as a corrosion inhibitor and as a catalyst in certain organic reactions.[2]
Experimental Protocols for Property Determination
Boiling Point Determination (Capillary Method)
-
A small amount of N-Ethyl-4-hydroxypiperidine is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube or an oil bath with gentle and uniform heating.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[10][11]
Solubility in Water
-
To a test tube, add a measured volume of deionized water (e.g., 2 mL).
-
Add a small, measured amount of N-Ethyl-4-hydroxypiperidine (e.g., 5 drops).
-
Vigorously stir or shake the mixture for a set period.
-
Allow the mixture to stand and observe for any phase separation. If the solution is homogeneous, the compound is considered soluble at that concentration.
-
The pH of the resulting solution can be tested with pH paper to confirm its basic nature.[3][12]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemhaven.org [chemhaven.org]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. N-Ethyl-4-hydroxypiperidine [webbook.nist.gov]
- 8. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. www1.udel.edu [www1.udel.edu]
